Product packaging for 7-Hydroxy-2,2-dimethyl-4-chromanone(Cat. No.:CAS No. 17771-33-4)

7-Hydroxy-2,2-dimethyl-4-chromanone

Cat. No.: B103241
CAS No.: 17771-33-4
M. Wt: 192.21 g/mol
InChI Key: PHEWNYMTGPOCOP-UHFFFAOYSA-N
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Description

Contextualization of Chromanones as Privileged Structures in Medicinal Chemistry

Chromanones, and the closely related chromones, are heterocyclic compounds that are widely regarded as "privileged structures" in the field of medicinal chemistry. nih.govacs.orgresearchgate.net This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. The versatility of the chromanone framework makes it a valuable template for the design and synthesis of novel therapeutic agents. nih.gov

The chromanone structure, characterized by a benzene (B151609) ring fused to a dihydropyran ring, serves as a foundational building block for a diverse array of natural products and synthetic compounds. nih.gov Researchers have successfully developed chromanone-based compounds with applications in treating neurodegenerative diseases, inflammation, infectious diseases, diabetes, and cancer. nih.govacs.org The ability of this scaffold to be readily modified at various positions allows for the fine-tuning of its biological activity, making it a highly attractive starting point for drug discovery programs. researchgate.net

Overview of the Significance of 7-Hydroxy-2,2-dimethylchroman-4-one as a Core Scaffold

Within the family of chromanones, 7-hydroxy-2,2-dimethylchroman-4-one stands out as a particularly important core scaffold. Its structure is a key component in a variety of biologically active molecules. The presence of the hydroxyl group at the 7-position and the gem-dimethyl group at the 2-position are crucial features that influence the compound's properties and its interactions with biological targets.

This specific chromanone derivative has been utilized as a foundational element in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a known inhibitor of DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule 3-grabbing non-integrin), a C-type lectin receptor found on macrophages and dendritic cells. chemicalbook.com Furthermore, derivatives of this scaffold have been investigated for their potential in developing multi-target agents for conditions like Alzheimer's disease. acs.orgnih.gov The structural framework of 7-hydroxy-2,2-dimethylchroman-4-one provides a robust platform for medicinal chemists to build upon, leading to the discovery of novel compounds with diverse pharmacological profiles. researchgate.netresearchgate.net

Synonyms and Chemical Identifiers of 7-Hydroxy-2,2-dimethylchroman-4-one

The following table provides a comprehensive list of these identifiers:

Identifier Type Identifier Source
IUPAC Name7-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one chemspider.com
Synonym7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one chemspider.comlookchem.comnih.gov
Synonym2,2-dimethyl-7-hydroxy-4-chromanone chemspider.comlookchem.com
CAS Number17771-33-4 chemicalbook.comlookchem.comnih.govchemicalbook.com
Molecular FormulaC₁₁H₁₂O₃ chemspider.comlookchem.comnih.gov
Molecular Weight192.21 g/mol lookchem.com
ChEMBL IDCHEMBL1413378 nih.gov
PubChem CID600902 nih.gov

These various names and numbers all refer to the same chemical entity, ensuring that researchers across different disciplines can unambiguously identify and study this important compound. The systematic naming conventions, such as the IUPAC name, provide a precise description of the molecular structure, while the CAS number offers a unique and universally recognized identifier.

CHEMBL1413378

The compound 7-hydroxy-2,2-dimethylchroman-4-one is cataloged in the ChEMBL database under the identifier CHEMBL1413378. nih.gov This database of bioactive molecules with drug-like properties contains information on its various synonyms and physicochemical characteristics. The compound is also identified by CAS number 17771-33-4. nih.govlookchem.com

One of the most prominent roles of 7-hydroxy-2,2-dimethylchroman-4-one in research is as an antioxidant agent. lookchem.com It is investigated for its capacity to mitigate oxidative stress, a factor implicated in numerous disease pathologies. lookchem.com Due to its well-defined antioxidant properties, it is often utilized as a benchmark or standard compound in studies designed to assess the antioxidant capabilities of new chemical entities. lookchem.com

Below is a table summarizing the key chemical properties of 7-hydroxy-2,2-dimethylchroman-4-one.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
IUPAC Name 7-hydroxy-2,2-dimethyl-3H-chromen-4-one
Boiling Point 354.3°C at 760 mmHg
Density 1.196 g/cm³
Flash Point 141.7°C
Vapor Pressure 1.65E-05 mmHg at 25°C
Refractive Index 1.552
SMILES CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C
InChIKey PHEWNYMTGPOCOP-UHFFFAOYSA-N

Data sourced from multiple chemical databases. nih.govlookchem.com

Research Aims and Scope of the Review

The primary aim of research involving 7-hydroxy-2,2-dimethylchroman-4-one is to explore its potential as both a bioactive compound and a synthetic intermediate. The existing body of scientific literature highlights several key areas of investigation.

A significant focus of research is the synthesis of novel derivatives . Scientists use 7-hydroxy-2,2-dimethylchroman-4-one as a starting material to create a variety of more complex molecules. researchgate.netucl.ac.uk Synthetic routes have been developed to produce derivatives such as chroman-4-one fused benzofurans and spiro[chromane-2,4′-piperidin]-4-one analogues. researchgate.netresearchgate.net The goal of these synthetic efforts is often to discover compounds with enhanced or novel biological activities. researchgate.net

Another major research aim is the evaluation of biological activity . The antioxidant properties of this compound are a central theme, with studies using it as a standard for comparison. lookchem.com Beyond its antioxidant capacity, its derivatives are evaluated for a range of other potential therapeutic applications. For example, derivatives have been investigated for antibacterial and quorum sensing inhibitory activities. researchgate.net The overarching goal is to identify new lead compounds for drug discovery by modifying the basic 7-hydroxy-2,2-dimethylchroman-4-one scaffold. nih.govnih.gov

The scope of this review is therefore focused on the synthesis and biological evaluation of 7-hydroxy-2,2-dimethylchroman-4-one and its direct derivatives. It covers the chemical modifications performed on this scaffold and the resulting biological properties of the newly synthesized compounds, as documented in peer-reviewed research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B103241 7-Hydroxy-2,2-dimethyl-4-chromanone CAS No. 17771-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEWNYMTGPOCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344978
Record name 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17771-33-4
Record name 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis and Derivatization Strategies for 7 Hydroxy 2,2 Dimethylchroman 4 One and Analogues

Established Synthetic Pathways for 7-Hydroxy-2,2-dimethylchroman-4-one

Several synthetic routes have been developed to construct the 7-hydroxy-2,2-dimethylchroman-4-one molecule, each with its own set of advantages and applications. These pathways often involve key cyclization and rearrangement reactions to form the characteristic heterocyclic ring system.

Multistep Synthesis from o-hydroxy acetophenone (B1666503) derivatives

A common and versatile approach to 7-hydroxy-2,2-dimethylchroman-4-one begins with appropriately substituted o-hydroxy acetophenone derivatives. This multistep process typically involves an initial condensation reaction followed by an intramolecular cyclization.

One established protocol initiates with an aldol (B89426) condensation between an o-hydroxy acetophenone and a suitable ketone. gu.se This is followed by an intramolecular cyclization to yield a 2H-chromone. Subsequent chemical transformations can then be performed to achieve the desired chroman-4-one structure. For instance, reaction with phosphorus tribromide (PBr₃) can yield a 4-bromo-2,2-dialkyl substituted 2H-chromene, which can be further modified. gu.se

A widely utilized variation of this approach is a one-step procedure involving a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, which is then followed by an intramolecular oxa-Michael addition. nih.gov This sequence directly leads to the formation of the chroman-4-one ring. The reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov

Table 1: Example of Multistep Synthesis of a Chroman-4-one Derivative

StepReactantsReagents and ConditionsProduct
12'-hydroxyacetophenone, AldehydeDiisopropylamine (DIPA), Ethanol (B145695), Microwave (160-170 °C)2-alkyl-chroman-4-one

Intermolecular Michael Addition-Cyclization Approaches

While intramolecular Michael additions are a key feature of many chroman-4-one syntheses, intermolecular approaches can also be employed. In such a strategy, a Michael acceptor is reacted with a separate nucleophile, and the resulting adduct is then cyclized to form the chroman-4-one ring. The success of this approach hinges on the careful selection of reactants and reaction conditions to favor the desired intermolecular addition and subsequent cyclization over competing side reactions.

A key step in the formation of the chroman-4-one ring from o-hydroxyacetophenone precursors is the intramolecular oxa-Michael addition. nih.gov This cyclization is a specific type of Michael addition where the phenolic hydroxyl group acts as the nucleophile, attacking the α,β-unsaturated ketone formed after the initial aldol condensation. This process is crucial for the ring-closing step to form the heterocyclic core of the chroman-4-one.

Cyclization of Chalcones under Microwave Irradiation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of various flavonoids, including chroman-4-ones. Specifically, 2'-hydroxychalcones can undergo an intramolecular cyclization to yield the corresponding flavanone (B1672756) (a 2-phenylchroman-4-one). This cyclization can be promoted by acids or bases. nih.govnepjol.info

The use of microwave irradiation has been shown to significantly accelerate this cyclization process. nih.govglobalresearchonline.netrasayanjournal.co.inekb.eg Reactions that might take several days under conventional heating can often be completed in a matter of minutes with microwave assistance, frequently leading to higher yields and cleaner reactions. nih.govnepjol.info The synthesis of 7-hydroxy-2,2-dimethylchroman-4-one can be achieved through the cyclization of the corresponding 2'-hydroxychalcone (B22705) precursor. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization of a 2'-Hydroxychalcone

MethodCatalyst/SolventTemperatureReaction TimeYield
Conventional HeatingAcetic Acid100 °C4 days75% nepjol.info
Microwave IrradiationAcetic Acid200 °C30 minutes82% nepjol.info

Acid-Catalyzed Reactions from Resorcinol (B1680541) and Alkenols

Resorcinol (1,3-dihydroxybenzene) serves as a valuable starting material for the synthesis of 7-hydroxy substituted chromanones due to its inherent dihydroxy substitution pattern. A known method for the synthesis of 7-hydroxychroman-4-one involves the acylation of resorcinol with 3-chloropropionic acid in the presence of a strong acid like trifluoromethanesulfonic acid. The resulting 2',4'-dihydroxy-3-chloropropiophenone is then cyclized in a basic solution to yield 7-hydroxychroman-4-one. researchgate.net

To achieve the 2,2-dimethyl substitution pattern of the target molecule, this methodology could be adapted by using a reactant that introduces the gem-dimethyl group. For instance, reaction of resorcinol with 3,3-dimethylacrylic acid or its derivatives under acidic conditions could potentially lead to the direct formation of 7-hydroxy-2,2-dimethylchroman-4-one.

Fries Rearrangement and Oxa-Michael Ring Closure Sequences

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. This reaction can be a key step in the synthesis of chroman-4-ones by providing the necessary o-hydroxyacetophenone intermediate.

In this synthetic strategy, a resorcinol derivative would first be acylated to form a phenolic ester. This ester would then undergo a Fries rearrangement to produce the corresponding o-hydroxyketone. Subsequent reactions to introduce the remaining atoms of the heterocyclic ring, followed by an intramolecular oxa-Michael ring closure, would yield the final chroman-4-one product. This approach offers a powerful method for controlling the substitution pattern on the aromatic ring. arkat-usa.org

Synthesis of Substituted Chroman-4-one and Chromone (B188151) Derivatives

The chroman-4-one and chromone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. As a result, the synthesis of a wide array of substituted derivatives has been a major focus of research. gu.senih.govnih.govacs.orgnih.gov

Synthetic modifications are commonly made at various positions of the chroman-4-one ring system, including the 2-, 3-, 6-, and 8-positions, to explore structure-activity relationships. gu.se For example, 2-alkyl substituted chroman-4-ones can be efficiently synthesized via the microwave-assisted, base-mediated aldol condensation of 2'-hydroxyacetophenones with various aldehydes. nih.gov Further functionalization can be achieved through reactions such as bromination at the 3-position, which then allows for the introduction of a diverse range of substituents. gu.se

The synthesis of these derivatives often employs the same fundamental reactions discussed for the parent compound, such as aldol condensations, Michael additions, and cyclizations, but with substituted starting materials to generate the desired analogues.

Table 3: Examples of Synthesized Substituted Chroman-4-one Derivatives

Starting MaterialsKey ReactionSubstituent Position(s)
Substituted 2'-hydroxyacetophenones, AldehydesBase-mediated aldol condensation, Intramolecular oxa-Michael addition2, 6, 8 nih.gov
7-Hydroxychroman-4-one, Alkyl/Aryl HalidesBimolecular nucleophilic substitution7 mdpi.com
Chroman-4-oneBromination, Substitution reactions3 gu.se

Introduction of Alkyl Chains at the 2-Position

The introduction of alkyl chains at the 2-position of the chroman-4-one ring is a key strategy for modulating the biological efficacy of these compounds. Research has shown that the length and nature of this alkyl substituent can significantly influence the molecule's activity.

A one-step microwave-assisted synthesis provides an efficient route to 2-alkyl-substituted chroman-4-ones. This method involves the aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base such as diisopropylamine (DIPA) in ethanol. The reaction mixture is heated using microwave irradiation, which typically leads to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully employed to synthesize a variety of 2-alkyl-chroman-4-ones. For instance, electron-deficient 2'-hydroxyacetophenones have been observed to produce better yields in this reaction. researchgate.net

Another effective method for the synthesis of 2-alkyl-chroman-4-ones is the zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones. This transformation utilizes commercially available starting materials and proceeds under mild conditions without the need for heat, light, or heavy metals. The reaction tolerates a range of functional groups on both the alkyl N-hydroxyphthalimide (NHPI) esters and the substituted 3-chlorochromones, affording the desired 2-alkyl-chroman-4-ones in moderate to excellent yields. rsc.org

Table 1: Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination rsc.org

Entry3-Chlorochromone SubstrateAlkyl NHPI EsterProductYield (%)
13-Chloro-6-methylchromoneNHPI ester of butyric acid2-Propyl-6-methylchroman-4-one85
23-Chloro-7-methoxychromoneNHPI ester of valeric acid2-Butyl-7-methoxychroman-4-one78
33-ChlorochromoneNHPI ester of hexanoic acid2-Pentylchroman-4-one92

It has been found that an alkyl chain of three to five carbons at the 2-position is particularly favorable for certain biological activities. nih.gov This highlights the importance of these synthetic methods in allowing for the systematic variation of the alkyl substituent to optimize the desired therapeutic properties.

Incorporation of Electron-Withdrawing Groups at the 6- and 8-Positions

The electronic properties of the aromatic ring of the chroman-4-one scaffold can be fine-tuned by the introduction of substituents at the 6- and 8-positions. The incorporation of electron-withdrawing groups at these positions has been shown to be a favorable modification for enhancing the biological activity of certain chroman-4-one derivatives. nih.gov

The synthesis of such derivatives can be achieved by starting with appropriately substituted 2'-hydroxyacetophenones. For example, 6,8-dihalo-substituted 2'-hydroxyacetophenones can be used in condensation reactions to yield the corresponding 6,8-dihalochroman-4-ones. A study demonstrated the synthesis of 6,8-dibromo-2-pentylchroman-4-one, which was identified as a potent inhibitor of Sirtuin 2 (SIRT2). nih.gov

The general synthesis of 6,8-dihalogenated chroman-4-ones involves the base-mediated aldol condensation of a 6,8-dihalo-2'-hydroxyacetophenone with an appropriate aldehyde under microwave irradiation. This one-step procedure has been shown to be efficient for producing a range of substituted chroman-4-ones. nih.gov The presence of larger, electron-withdrawing substituents at both the 6- and 8-positions was found to be crucial for high potency in the context of SIRT2 inhibition. nih.gov

Table 2: Examples of 6,8-Disubstituted Chroman-4-one Analogues nih.gov

CompoundR (2-position)R1 (6-position)R2 (8-position)
1aPentylChloroChloro
1bPentylBromoBromo
1cPentylIodoIodo

Furthermore, the active methyl group of compounds like 6,8-dichloro-2-methyl-4H-chromen-4-one can be utilized to synthesize further derivatives, such as 2-styrylchromones, through reactions with aromatic carboxaldehydes. researchgate.net

Synthesis of Fused Chroman-4-one Systems

The fusion of the chroman-4-one core with other heterocyclic rings is a powerful strategy to create novel molecular architectures with potentially unique biological profiles. This approach has led to the development of a variety of fused systems with diverse therapeutic applications.

Chroman-4-one Fused 1,3,4-Thiadiazole (B1197879) Derivatives

A novel series of chroman-4-one fused 1,3,4-thiadiazole derivatives has been synthesized and investigated for their potential as anticancer agents. psgcas.ac.in The synthetic route involves the reaction of Schiff base derivatives with a chroman-4-one fused 1,3,4-thiadiazole precursor. The final compounds were characterized by various spectroscopic methods. psgcas.ac.in This synthetic strategy provides a pathway to a new class of compounds where the chroman-4-one and 1,3,4-thiadiazole moieties are combined, offering a promising scaffold for further optimization in cancer therapy. psgcas.ac.in

Spiro Indanone Fused Pyrano[2,3-c]chromene Derivatives

An efficient method for the synthesis of 2′H-spiro[indene-2,3′-pyrano[2,3-c]chromene] derivatives has been developed, employing an oxa-Diels-Alder reaction as the key step. researchgate.net This reaction involves the treatment of 2H-chromene derivatives with ninhydrin. The yield of the resulting spiro compounds is influenced by the nature of the substituents at the 2-position of the chromene ring. researchgate.net

It was observed that as the length of the alkyl chain at the 2-position increases, the yield of the spiro product gradually decreases. For instance, derivatives with a 2,2-dimethyl substituent generally provide good yields, while those with 2,2-dipropyl substituents result in a significant decrease in yield. Interestingly, the presence of a cyclohexyl group at the 2-position led to an increase in the product yield. researchgate.net

Table 3: Effect of 2-Position Substituents on the Yield of Spiro Indanone Fused Pyrano[2,3-c]chromene Derivatives researchgate.net

EntryR group at 2-positionYield (%)
12,2-dimethyl82-92
22,2-diethyl80-90
32,2-dipropyl77-88
42,2-cyclohexyl91-92

Fused Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione Derivatives

A series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been successfully synthesized via a Diels-Alder reaction. nih.govrsc.org This reaction involves the cycloaddition of 2,2-disubstituted-4-styryl-2H-chromene derivatives with N-methyl maleimide. nih.gov

The yield of these cyclized products is dependent on the length of the alkyl chain at the R2 position of the chromene moiety. A decrease in yield is observed with an increase in the alkyl chain length. For example, compounds with 2,2-dimethyl substituents at the R2 position exhibit excellent yields (91–94%), while modifying the methyl groups to ethyl groups leads to a slight decrease in the yield of the cyclized product (88–91%). nih.govrsc.org

Table 4: Synthesis of Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione Derivatives nih.gov

CompoundR2 SubstituentYield (%)
19a-c2,2-dimethyl91-94
19d-f2,2-diethyl88-91

Benzodipyran Derivatives from 2,2-Dimethyl-7-hydroxy-4-chromanone

The reaction of 2,2-dimethyl-7-hydroxy-4-chromanone with 3-methylbut-2-enoic acid in the presence of zinc chloride/phosphorus oxychloride or aluminum chloride/phosphorus oxychloride leads to the formation of a series of benzodipyran derivatives. researchgate.net The structures of the intermediate and final regioisomeric products have been determined using 1H-NMR and mass spectrometry methods. researchgate.net This reaction provides a direct route to more complex fused systems starting from the readily available 7-hydroxy-2,2-dimethylchroman-4-one.

Derivatization for Enhanced Biological Activity

Derivatization of the 7-hydroxy-2,2-dimethylchroman-4-one scaffold has led to the creation of novel molecular architectures with significant therapeutic potential. These strategies involve the introduction of diverse chemical moieties, including complex heterocycles, amino acids, and selenium atoms, to interact more effectively with biological targets.

A prominent strategy to enhance biological activity involves the derivatization of the 7-hydroxy group by attaching complex heterocyclic systems via a flexible linker. This approach aims to combine the structural features of the chromanone core with the known pharmacological properties of other moieties to create hybrid molecules with multi-target activity.

A key example of this strategy is the synthesis of 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl) butoxy)-2,2-dimethylchroman-4-one. nih.govresearchgate.netresearchgate.netnih.gov In this design, the 7-hydroxy-2,2-dimethylchroman-4-one structure is selected as a privileged scaffold, while the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole moiety is a pharmacophore known for its favorable interaction with dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors. nih.govresearchgate.net The two fragments are connected by a butoxy linker.

The synthesis is achieved by first reacting 7-hydroxy-2,2-dimethylchroman-4-one with an appropriate bifunctional linker, such as 1-bromo-4-chlorobutane. nih.gov This step introduces the four-carbon chain at the 7-position via an ether linkage. The resulting intermediate is then coupled with the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole moiety, typically in the presence of a base like potassium carbonate in acetonitrile, to yield the final compound. nih.gov This modular synthesis allows for variations in both the core scaffold and the attached heterocyclic unit to optimize the pharmacological profile. The resulting compound exhibited a favorable polypharmacological profile for potential use as a novel atypical antipsychotic. nih.govresearchgate.net

A novel synthetic approach involves tethering amino acids to the 7-hydroxy-2,2-dimethylchroman-4-one scaffold using an isoxazole ring as a linker, thereby creating new unnatural α-amino acids (UAAs). rsc.org This method represents the first example of isoxazole-tethered 2,2-dimethylchroman-amino acid hybrids. rsc.org

The synthesis is accomplished through an efficient 1,3-dipolar cycloaddition reaction. rsc.org This key step involves the reaction of a chroman derivative containing a nitrile oxide with a suitable dipolarophile to form the isoxazole ring. This methodology allows for the creation of various ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives. rsc.org In these hybrid molecules, the isoxazole ring serves as a stable bridge connecting the chroman and amino acid (specifically, alanine) moieties. rsc.org The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to act as a versatile synthon for various therapeutic agents. nih.govresearchgate.net

The introduction of a benzylidene group at the C-3 position of the chromanone ring is a widely explored derivatization strategy to enhance biological activity. nih.govresearchgate.net These derivatives are typically synthesized through a base-catalyzed aldol condensation reaction between a 4-chromanone (B43037) and a substituted benzaldehyde. nih.gov The reaction is often carried out using a base such as piperidine. nih.gov

This synthetic versatility allows for the introduction of a wide range of substituents on the benzylidene ring, which in turn modulates the biological properties of the resulting compounds. Research has shown that these derivatives possess a variety of activities, including antioxidant, α-glucosidase inhibitory, and anti-proliferative effects. nih.govnih.gov For instance, the presence of a catechol moiety on the benzylidene ring has been associated with potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity. nih.govresearchgate.net The structure-activity relationships of these derivatives have been systematically studied to identify compounds with optimized potency.

Table 1: Biological Activities of Selected 3-Benzylidene-4-chromanone Derivatives

Compound IDSubstitution PatternBiological ActivityKey Findings
5 Catechol moiety on benzylidene ringDPPH Radical ScavengingPotent activity with an EC₅₀ of 13 µM. nih.govresearchgate.net
12 -α-Glucosidase InhibitionHigh inhibitory activity with an IC₅₀ of 15 µM. nih.govresearchgate.net
13 Catechol moiety on benzylidene ringDPPH Radical ScavengingPotent activity with an EC₅₀ of 14 µM. nih.govresearchgate.net
14 -α-Glucosidase InhibitionHigh inhibitory activity with an IC₅₀ of 25 µM. nih.govresearchgate.net
18 Catechol moiety on benzylidene ringDual ActivityShowed potent DPPH radical scavenging (EC₅₀ 13 µM) and high α-glucosidase inhibitory activity (IC₅₀ 28 µM). nih.govresearchgate.net

Incorporating selenium into the benzopyran structure is another derivatization strategy for generating novel compounds with potential biological applications. A facile synthesis for selenium-containing benzopyrans has been developed, specifically leading to 4,4-Dimethylchromeno[4,3-d]selenadiazoles. researchgate.net

This synthesis involves the oxidative ring closure of semicarbazone derivatives of 2,2-dimethyl-4-chromanones. The key step is the treatment of the semicarbazone precursor with selenium dioxide. researchgate.net This reaction effectively constructs the selenadiazole ring fused to the chromanone framework, creating a unique heterocyclic system. This method provides a direct pathway to introduce a selenium-containing moiety by leveraging the reactivity of the C-4 carbonyl group of the parent chromanone. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of Chroman-4-one SAR

The biological activity of chroman-4-one derivatives is highly dependent on their substitution pattern. acs.orggu.se Research has shown an exceptionally close relationship between the molecular structure of these compounds and their inhibitory activity, where even minor alterations in the substitution at various positions on the chroman-4-one ring system can markedly affect their potency. acs.orgacs.org For instance, in the context of sirtuin 2 (SIRT2) inhibition, the most potent inhibitors are typically substituted at the 2-, 6-, and 8-positions. acs.orgnih.govnih.gov The development of potent and selective inhibitors often requires the presence of an alkyl side chain at the 2-position, electron-withdrawing groups on the aromatic ring, and an intact carbonyl group. acs.org

Impact of Substituent Position and Nature on Biological Activity

The nature and position of substituents on the chroman-4-one scaffold are critical determinants of biological activity. acs.orgnih.gov The following subsections detail the influence of specific structural features on the inhibitory potency and antioxidant properties of these compounds.

The carbonyl group at the 4-position of the chroman-4-one scaffold is an essential feature for potent inhibitory activity. acs.orgacs.org Studies on SIRT2 inhibitors have revealed that the presence of this carbonyl group is crucial for high potency. acs.orgnih.gov Its replacement or modification often leads to a significant loss of activity. For example, reduction of the carbonyl group to a hydroxyl group in chroman-4-ol derivatives results in low activity, likely due to conformational changes in the ring system that alter the orientation of the oxygen atom. acs.org Furthermore, the polar interaction of the keto function is considered of major importance for binding and activation, likely acting as a hydrogen bond acceptor. acs.org

The length and branching of the alkyl chain at the 2-position of the chroman-4-one ring system have a notable impact on inhibitory activity. acs.org For SIRT2 inhibitors, an alkyl chain with three to five carbons in the 2-position has been found to be crucial for high potency. acs.orgnih.gov The inhibitory effect is dependent on the length of the alkyl chain; for instance, a pentyl group was found to be the most optimal among a series of studied alkyl derivatives for SIRT2 inhibition. acs.org A chroman-4-one with an n-propyl chain showed better activity than one with an n-heptyl substituent. acs.org

Branching of the alkyl chain in the vicinity of the chroman-4-one ring system tends to decrease inhibitory activity. acs.org An isopropyl analogue was found to be less active than its corresponding n-propyl derivative, suggesting that steric hindrance near the core structure can be detrimental to activity. acs.org

Table 1: Effect of Alkyl Chain Variation at Position 2 on SIRT2 Inhibition

Compound R (at position 2) % Inhibition at 200 µM IC₅₀ (µM)
1k n-propyl 76 10.6
- n-pentyl - -
1l n-heptyl 57 -
1n isopropyl 52 -

Data sourced from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors. acs.org

The electronic nature of substituents on the aromatic ring of the chroman-4-one scaffold plays a significant role in determining biological activity. acs.orgnih.gov Electron-withdrawing groups on the aromatic portion of the bicycle are considered crucial for potent inhibitors. acs.org Larger, electron-withdrawing substituents in the 6- and 8-positions are particularly favorable for SIRT2 inhibitory activity. acs.orgnih.govnih.gov

For example, the replacement of a 6-chloro substituent with an electron-withdrawing nitro group did not change the activity, whereas an electron-donating methoxy (B1213986) group in the same position led to a decrease in inhibitory activity. acs.orgnih.gov This demonstrates that the activity can be dramatically altered by the electronic nature of the substituent. acs.orgnih.gov While electron-withdrawing groups generally enhance activity, electrostatic properties are not solely responsible for strong inhibition, as the size of the substituents also plays a vital role. acs.orgnih.gov

Table 2: Influence of Substituents at Position 6 on SIRT2 Inhibition

Compound R (at position 6) % Inhibition at 200 µM
1f Cl Decreased activity
1g NO₂ No change in activity
1h OCH₃ 20

Data based on a lead compound with both 6- and 8-position substitutions. acs.orgnih.gov

The introduction of bulky groups directly connected to the chroman-4-one ring system can have a diminutive effect on inhibitory activity. acs.org For instance, the introduction of a phenyl group directly at the 2-position resulted in decreased inhibition compared to an n-pentyl-substituted chromone (B188151). acs.org This suggests that bulky groups in close proximity to the scaffold can cause steric clashes that hinder binding to the target enzyme. acs.orgnih.gov

However, if a spacer is introduced between the chroman-4-one scaffold and a bulky aromatic ring, substituents other than aliphatic chains are permissible. acs.orgnih.gov A phenethyl-substituted derivative, for example, showed significant inhibition, indicating that the flexibility and distance provided by the spacer can accommodate larger groups without compromising activity. acs.orgnih.gov

The antioxidant activity of chroman derivatives is significantly influenced by the presence of a catechol moiety. nih.gov A catechol group on the B-ring is a key structural feature for high antioxidant activity as it confers stability to the radical formed after scavenging a free radical. researchgate.net The catechol moiety plays a primary antioxidant role through electron or hydrogen atom transfer. mdpi.com

The nucleophilic nature of the catechol/quinone moiety provides scavenging ability. nih.gov Studies on chroman/catechol hybrids have demonstrated their ability to protect against oxidative stress-induced cellular damage. nih.gov Specifically, 5-substituted chroman analogues with catechol derivatives, such as caffeic acid amides, were found to be potent against H₂O₂- and glutamate-induced damage. nih.gov

Effect of Hydroxyl Group at the 7-position on A-ring for Antioxidant Activity

The presence and position of a hydroxyl (-OH) group on the chroman skeleton are paramount for its antioxidant capabilities. Research consistently demonstrates that for a coumarin (B35378) or chroman derivative to exhibit significant antioxidant activity, it must possess at least one hydroxyl group. nih.gov The hydroxyl group at the C-7 position on the A-ring is particularly significant.

Studies on various 7-hydroxychroman derivatives have confirmed their potent ability to inhibit lipid peroxidation. nih.govresearchgate.net For instance, a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides showed more potent inhibition of lipid peroxidation in rat brain homogenates than the well-known antioxidant, Trolox. nih.govresearchgate.net This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals and terminating oxidative chain reactions. nih.gov Further investigations into coumarin derivatives have reinforced the importance of the hydroxyl group, noting that the presence of a catechol moiety (two hydroxyl groups) or hydroxyl groups at the C-6 and C-7 positions enhances antioxidant activity. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging test. nih.govnih.gov

Influence of Methyl Substitution on Receptor Affinity

Substitutions on the core chroman or related coumarin structure can significantly modulate receptor binding affinity. While specific data on the methyl substitution for 7-hydroxy-2,2-dimethylchroman-4-one's receptor affinity is limited, studies on related structures provide valuable insights. For example, in a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives, the presence of a methyl group at the C-4 position, along with other substitutions, was integral to their high binding affinity for serotonin (B10506) receptors, specifically the 5-HT1A receptor. nih.gov

Two compounds from this series, one with a 4-(3-bromophenyl)piperazin-1-yl]butoxy group and another with a 4-(2-chlorophenyl)piperazin-1-yl]butoxy group attached to the 7-hydroxy position, showed excellent affinity for 5-HT1A receptors, with Ki values of 0.78 nM and 0.57 nM, respectively. nih.gov These values are comparable to the reference agonist 8-OH-DPAT. This indicates that while the hydroxyl group is crucial for activity, other substituents, including methyl groups, work in concert to determine the precise interaction and affinity with specific protein targets. nih.gov

Conformational Structure and Inhibitory Potency

The three-dimensional shape, or conformation, of a molecule is critical to its ability to fit into the binding site of a protein and exert an inhibitory effect. The structure of 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is available in the Protein Data Bank (PDBe Ligand Code: JNP; PDBe Structure Code: 5QF8), providing a basis for understanding its spatial arrangement. nih.gov

The inhibitory potency of chromone and chromanone derivatives has been demonstrated in various contexts, including anticancer activity. Studies on newly synthesized chromanone derivatives have shown potent cytotoxic activity against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. nih.gov The mechanism for this cytotoxicity is linked to the compounds' ability to induce DNA fragmentation and modulate the expression of key proteins involved in cell cycle regulation and apoptosis, such as down-regulating CDK4 and Bcl-2, while up-regulating p53 and Bax. nih.gov This demonstrates a clear link between the chromanone structure and its potent inhibitory effects on cancer cell proliferation.

Computational Analysis in SAR Studies

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships of compounds like 7-hydroxy-2,2-dimethylchroman-4-one.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a chromanone derivative, interacts with a target protein at the atomic level.

Docking studies have been instrumental in elucidating the SAR of chromone derivatives. For example, to understand their antimicrobial action, derivatives were docked onto the S. aureus 4-pql protein, revealing binding affinities of -6.7 and -7.8 kcal/mol for active compounds. researchgate.net In anticancer research, the most active cytotoxic chromone compounds were docked into the active pocket of the CDK4 enzyme, showing strong binding affinity driven by hydrophobic interactions and hydrogen bonds. nih.gov Similarly, docking studies of chroman-4-one derivatives with the Cyclooxygenase-2 (COX-2) protein, a key target for anti-inflammatory drugs, have been performed to predict and rationalize their activity. researchgate.net

Table 1: Molecular Docking Results for Chromanone Derivatives
Derivative ClassProtein TargetBinding Affinity (kcal/mol)Reference
Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dioneS. aureus 4-pql-7.8 researchgate.net
Chromanone CongenersCDK4 EnzymeNot specified nih.gov
2-(4-hydroxybenzyl) 3,5,7-trihydroxychroman-4-one (B11900739) derivativesCOX-2-77.59 (Moldock Score) researchgate.net

DFT Calculations for Reaction Pathway Validation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In SAR studies, DFT calculations help in optimizing molecular structures and calculating electronic properties that are correlated with biological activity. nih.govresearchgate.net

DFT has been used to calculate the bond dissociation enthalpies of the hydroxyl group in coumarin derivatives, a key parameter in predicting their antioxidant activity. nih.govresearchgate.net It has also been employed to determine the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for chromone derivatives, with calculated values of 4.12 eV and 4.48 eV for specific compounds, providing insight into their chemical reactivity and stability. researchgate.net Furthermore, DFT calculations can reveal the localization of the HOMO, which, for some antioxidant compounds, is situated on the propenone fragment, confirming its role in electron-donating activities. eco-vector.com

Ligand-Protein Interactions and Binding Efficacy

The efficacy of a drug molecule is determined by the nature and strength of its interactions with the target protein. Hydrogen bonds are particularly crucial in regulating the affinity and specificity of ligand-protein binding. nih.gov

Molecular docking studies provide a detailed picture of these interactions. For chromone derivatives targeting the CDK4 enzyme, binding was found to be stabilized by a combination of hydrophobic interactions and hydrogen bonds within the enzyme's active site, which is consistent with their observed experimental activity. nih.gov In another study involving COX-2, specific derivatives of a chromane (B1220400) showed high interaction scores, indicating a strong potential for anti-inflammatory activity. researchgate.net The principle of hydrogen bond pairing suggests that interactions are most favorable when the donor and acceptor on both the ligand and the protein have matched hydrogen-bonding capabilities relative to water, a concept that helps explain why simply adding H-bond donors or acceptors does not always increase binding affinity. nih.gov These detailed interaction analyses are crucial for optimizing the structure of lead compounds to achieve higher efficacy.

Enantiomeric Activity and Absolute Configuration Determination

The specific biological activities of the individual enantiomers of 7-hydroxy-2,2-dimethylchroman-4-one, designated as (R)- and (S)-enantiomers, have not been extensively reported in publicly available scientific literature. Research has predominantly focused on the synthesis and biological evaluation of the racemic mixture of this compound and its derivatives.

The chroman-4-one core is a recognized privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities. nih.gov For many chiral compounds, it is common for one enantiomer to exhibit significantly different, and often more potent, biological activity than the other. This principle of stereospecificity is fundamental in drug design and development. However, studies specifically isolating and comparing the bioactivity of the (R)- and (S)-enantiomers of 7-hydroxy-2,2-dimethylchroman-4-one are not readily found.

Similarly, detailed experimental procedures for the determination of the absolute configuration of 7-hydroxy-2,2-dimethylchroman-4-one are not specifically described in the available literature. The determination of the absolute spatial arrangement of atoms in a chiral molecule is crucial for understanding its interaction with biological targets. Standard techniques for this purpose include X-ray crystallography of the pure enantiomer or a derivative containing a known chiral center, and spectroscopic methods like circular dichroism (CD) spectroscopy. nih.govresearchgate.netspringernature.comed.ac.ukthieme-connect.de While the synthesis of the racemic form of 7-hydroxy-2,2-dimethylchroman-4-one has been documented, reports on its chiral separation and subsequent stereochemical analysis are not available. researchgate.netresearchgate.net

Due to the lack of specific data on the enantiomeric activity of 7-hydroxy-2,2-dimethylchroman-4-one, a data table comparing the biological activities of its (R)- and (S)-enantiomers cannot be constructed at this time. Further research involving the chiral resolution of the racemic mixture and the biological testing of the individual enantiomers is required to elucidate the structure-activity relationship with respect to its stereochemistry.

Biological Activities and Mechanistic Investigations of 7 Hydroxy 2,2 Dimethylchroman 4 One and Its Analogues

Anti-Cancer and Anti-Proliferative Activities

Derivatives built upon the chroman-4-one framework have demonstrated significant potential in oncology research, exhibiting cytotoxic effects and the ability to modulate key pathways involved in cancer progression. nih.gov

Activity against Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, Vero)

The anti-proliferative potential of 7-hydroxy-2,2-dimethylchroman-4-one analogues has been evaluated against various human cancer cell lines. Studies show that these compounds can inhibit the growth of both estrogen receptor-positive (ER+) MCF-7 cells and estrogen receptor-negative (ER-) MDA-MB-231 breast cancer cells. rsc.orgnih.gov

For instance, novel hydroxy 4-thioflavone derivatives, which share a similar core structure, showed significant growth inhibition against a range of breast cancer cell lines. rsc.org One such compound, 15f, displayed a GI50 (50% growth inhibition) of 0.18 μM in MCF-7 cells. rsc.org Another analogue, 16f, was also effective against MCF-7 (GI50 = 1.46 μM) and MDA-MB-231 (GI50 = 1.81 μM) cell lines. rsc.org Similarly, a triazole derivative of 7-hydroxy-4-phenylchromen-2-one demonstrated potent cytotoxic activity against AGS gastric cancer cells with an IC50 value of 2.63 ± 0.17 µM. nih.gov The anti-proliferative effects of two chroman-4-one-based SIRT2 inhibitors were confirmed in both breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating to their potency in inhibiting SIRT2. nih.gov

Anti-Proliferative Activity of Selected Chromanone Analogues
Compound/AnalogueCancer Cell LineActivity (IC50/GI50)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)AGS (gastric)2.63 ± 0.17 µM nih.gov
Hydroxy 4-thioflavone (15f)MCF-7 (breast)0.18 μM rsc.org
Hydroxy 4-thioflavone (16f)MCF-7 (breast)1.46 μM rsc.org
Hydroxy 4-thioflavone (16f)MDA-MB-231 (breast)1.81 μM rsc.org
Chroman-4-one-based SIRT2 InhibitorsMCF-7 (breast), A549 (lung)Antiproliferative effects correlated with SIRT2 inhibition potency nih.gov

Mechanisms of Growth Inhibition

The mechanisms underlying the anti-cancer effects of these compounds are multifaceted. A primary mechanism is the inhibition of sirtuin 2 (SIRT2), an enzyme linked to various diseases, including cancer. nih.gov Chroman-4-ones have been identified as potent and selective inhibitors of SIRT2. nih.gov This inhibition leads to an increase in the acetylation level of α-tubulin, indicating that SIRT2 is a likely target within the cancer cells. nih.gov Other derivatives have been found to inhibit cell proliferation by targeting different pathways, including the inhibition of enzymes like ATR kinase, which is crucial for the DNA damage response. Mechanistic studies on certain flavone (B191248) analogues suggest that their anti-proliferative effects are mediated through ER-independent cleavage of PARP and the downregulation of GSK-3β in MCF-7 cells. rsc.orgreading.ac.uk

Induction of Apoptosis and Cell Cycle Arrest (e.g., sub-G0/G1 phase)

A key strategy in cancer treatment is the induction of programmed cell death, or apoptosis, in malignant cells. nih.gov Analogues of 7-hydroxy-2,2-dimethylchroman-4-one have been shown to trigger this process. For example, a 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was found to induce apoptosis in cancer cells. nih.gov

Furthermore, these compounds can halt the cancer cell cycle, preventing their division and proliferation. nih.govnih.gov Flow cytometry analyses have demonstrated that treatment with these analogues can lead to cell cycle arrest. nih.gov One study showed that a specific derivative caused cells to be arrested in the G2/M phase of the cell cycle. nih.gov Other related chromenopyrimidine compounds were found to cause cell cycle arrest in the G1 and pre-G1 phases in MCF-7 breast cancer cells. nih.gov This arrest is often a precursor to apoptosis. nih.gov

Disruption of Oncogenic Signaling Pathways (e.g., γ-secretase inhibitor signaling)

The anti-cancer activity of chromanone derivatives is also linked to their ability to interfere with critical oncogenic signaling pathways. Research has shown that some of these compounds can modulate pathways such as PI3K/Akt and MAPK, which are central to cell growth and survival. Chroman-4-one based compounds have been developed as potent and selective inhibitors of SIRT2, a class of enzymes involved in cellular regulation whose dysregulation is linked to cancer. nih.gov The inhibition of SIRT2 by these compounds demonstrates a clear disruption of a signaling pathway that contributes to cancer cell proliferation. nih.gov Additionally, some carborane-containing isoflavonoid (B1168493) analogues featuring a 7-hydroxy group have been reported to inhibit the JAK/STAT5, PI3K/AKT, and p38 MAPK pathways in breast and prostate cancer cell lines.

Anti-Inflammatory Properties

Chronic inflammation is a contributing factor to numerous diseases, including cancer. nih.gov Chromanone derivatives have demonstrated significant anti-inflammatory properties. smolecule.com Their capacity to mitigate inflammation is considered a key aspect of their potential therapeutic benefits. nih.govlookchem.com The anti-inflammatory effects are linked to the inhibition of enzymes and pathways involved in the inflammatory response. smolecule.comnih.gov For example, a related compound, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, was shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes that mediate inflammatory processes. nih.gov

Antioxidant Activity and Free Radical Scavenging

7-Hydroxy-2,2-dimethylchroman-4-one is a synthetic analogue of vitamin E and is recognized for its potent antioxidant characteristics. lookchem.com It functions as a water-soluble molecule that effectively neutralizes free radicals, thereby protecting cells from damage induced by oxidative stress. lookchem.com This free radical scavenging ability is a crucial aspect of its biological activity. lookchem.comnih.gov

The antioxidant properties of chromanone derivatives are dependent on their specific chemical structure. srce.hr Studies comparing various synthesized analogues have shown that 7-hydroxychroman-2-carboxylic acid N-alkyl amides exhibit more potent inhibition of lipid peroxidation than a standard antioxidant, trolox. nih.gov Specifically, analogues with nonyl, decyl, and undecyl side chains were found to be approximately three times more potent than trolox. nih.gov Similarly, other studies on related compounds have highlighted that the presence and position of hydroxyl groups are important for antioxidant activity, with certain dihydroxyphenyl derivatives showing the best scavenging activity against the DPPH radical. srce.hrsrce.hr

DPPH Radical Scavenging Activity

The compound 7-hydroxy-2,2-dimethylchroman-4-one is a synthetic analog of vitamin E and is noted for its antioxidant properties. lookchem.com As a water-soluble molecule, it effectively neutralizes free radicals, which helps to protect cells from damage caused by oxidative stress. lookchem.com This antioxidant capability is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net In this test, the ability of a compound to donate an electron or hydrogen radical to the stable DPPH free radical is measured, resulting in a color change that can be quantified spectrophotometrically. researchgate.netmdpi.com

The antioxidant activity of chromanone derivatives is influenced by their chemical structure. nih.gov For instance, studies on various flavones, which share a similar core structure, have shown that the presence and position of hydroxyl and other substituent groups can significantly impact their radical scavenging potential. researchgate.net While specific DPPH scavenging data for 7-hydroxy-2,2-dimethylchroman-4-one is not extensively detailed in the provided results, the broader class of chromanones and flavonoids it belongs to is well-recognized for this activity. nih.gov For example, benzylidene chromanone derivatives have demonstrated both DPPH radical scavenging and ferric reducing antioxidant power (FRAP). nih.gov

The table below illustrates the DPPH radical scavenging activity of some related chalcone (B49325) and aurone (B1235358) compounds, providing a comparative context for the potential antioxidant efficacy of chromanone derivatives.

CompoundDPPH Scavenging Activity (%)
Chalcone 4b82.4
Sulfuretin (7a)89.0/91.2
2,4,5-trihydroxy aurone 7b100

Binding Efficacy to Vanin-1 and Estrogen Receptors

The binding affinity of 7-hydroxy-2,2-dimethylchroman-4-one and its analogues to specific biological targets like Vanin-1 and estrogen receptors is a key area of research. While direct binding data for 7-hydroxy-2,2-dimethylchroman-4-one to Vanin-1 was not found in the provided search results, extensive research has been conducted on the estrogen receptor binding of similar isoflavone (B191592) and coumarin (B35378) structures.

Two isoflavone analogues featuring a sulfur or oxygen hinge and an amine-bearing side chain were synthesized to act as potential selective estrogen receptor modulators (SERMs). nih.gov These compounds, however, demonstrated low affinities for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov The binding data did suggest that an oxygen hinge is more favorable for binding than a sulfur one, and the compounds showed a preference for ERα over ERβ. nih.gov

Similarly, a study on various 7-hydroxycoumarins with substitutions at the 4- and 3,4- positions revealed weak binding affinity and a lack of selectivity for both ERα and ERβ. lookchem.com However, certain structural modifications led to improved binding. For example, 4-(4-hydroxyphenyl)-7-hydroxycoumarin showed a weak affinity for ERβ, while 3,4-diphenyl-7-hydroxycoumarin (B2699493) exhibited a significantly improved and more selective binding to ERα over ERβ. lookchem.com

The binding affinities of tamoxifen (B1202) and its metabolites to estrogen receptors have also been studied for comparison. 4-Hydroxytamoxifen binds with an affinity equal to estradiol, which is 25-50 times higher than that of tamoxifen itself. nih.gov In contrast, desmethyltamoxifen has a very low affinity for the estrogen receptor. nih.gov Molecular docking studies of chalcone derivatives with ERα have also been performed to understand their binding modes and potential as anti-estrogenic agents. mdpi.commdpi.com

The following table summarizes the relative binding affinities (RBA) of some 7-hydroxycoumarin derivatives to human estrogen receptors.

CompoundRBA for ERα (%)RBA for ERβ (%)
4-Phenyl-7-hydroxycoumarin<0.1<0.1
4-(4-Hydroxyphenyl)-7-hydroxycoumarin<0.10.3
3,4-Diphenyl-7-hydroxycoumarin3.00.3

Antimicrobial Activities

The antimicrobial properties of 7-hydroxy-2,2-dimethylchroman-4-one and its analogues have been investigated against a range of bacterial pathogens. nih.govrasayanjournal.co.in

Antibacterial Activity

The chromanone scaffold has been a focus for the development of new antibacterial agents. nih.gov Substitutions at various positions on the chromanone ring have been shown to yield compounds with broad-spectrum antibacterial activity. nih.gov

Several derivatives of chromanones and related compounds have demonstrated activity against the Gram-negative bacterium Escherichia coli. For instance, certain synthesized compounds derived from (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide showed good to moderate activity against E. coli. rasayanjournal.co.in Specifically, compounds designated as VIa and VIb exhibited good activity. rasayanjournal.co.in In another study, a spiro indanone fused pyrano[2,3-c]chromene derivative, compound 20e, was found to be potent against E. coli with a zone of inhibition (ZI) of 19 mm and a minimum inhibitory concentration (MIC) of 16 μg/mL. researchgate.net Furthermore, some tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives also showed excellent antibacterial activities against E. coli, with a ZI of 17 mm and a MIC of 12.5 μg/mL for compounds 19l and 19p. researchgate.net

The table below presents the antibacterial activity of selected compounds against E. coli.

CompoundZone of Inhibition (mm)MIC (μg/mL)Reference
Compound 20e1916 researchgate.net
Compound 19l1712.5 researchgate.net
Compound 19p1712.5 researchgate.net

Analogues of 7-hydroxy-2,2-dimethylchroman-4-one have also been tested against the Gram-positive bacterium Staphylococcus aureus. Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide, specifically compounds VIa and VIb, were reported to have good activity against S. aureus. rasayanjournal.co.in In a different study, certain 3-substituted chromanone derivatives showed excellent inhibition of S. aureus with inhibition zones ranging from 11-18 mm, which was superior to the standard antibiotic ampicillin (B1664943) (11 mm). researchgate.net The 5,7-dihydroxy-4-chromanones with long aliphatic alkyl chains also demonstrated better activity against methicillin-resistant S. aureus (MRSA) compared to those with shorter chains. nih.gov

The antibacterial activity of selected compounds against S. aureus is detailed in the table below.

CompoundZone of Inhibition (mm)MIC (μg/mL)Reference
Compound 1b-- researchgate.net
Compound 1h-- researchgate.net
Compound 3a-h11-18- researchgate.net
Compound 19l1712.5 researchgate.net
Compound 19p1712.5 researchgate.net

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factors and biofilm formation, making it an attractive target for antimicrobial therapy. nih.gov Inhibition of QS can disrupt bacterial pathogenesis without exerting direct bactericidal pressure, potentially reducing the development of resistance. google.com

Natural phenolic compounds, a class that includes flavonoids and chromanones, have been investigated as QS inhibitors. frontiersin.org For example, flavonoids have been shown to inhibit biofilm formation in E. coli by interfering with the assembly of amyloid structures. frontiersin.org While specific studies on the quorum sensing inhibition by 7-hydroxy-2,2-dimethylchroman-4-one were not identified, the structural similarities to known QS inhibitors like flavonoids and furanones suggest potential activity. nih.gov These known inhibitors often act by competitively binding to QS receptors. nih.gov The development of QS inhibitors is a promising strategy to combat multidrug-resistant bacteria. nih.gov

Antifungal Activity

The chromanone scaffold is a key feature in compounds exhibiting a wide spectrum of pharmacological effects, including antifungal properties. nih.gov Derivatives of chroman-4-one have demonstrated potential against various fungal pathogens, underscoring the importance of this chemical class in the search for new antifungal agents. nih.gov

Against Fungal Strains (e.g., Aspergillus niger, Aspergillus flavus, Botrytis cinerea)

Analogues of 7-hydroxy-2,2-dimethylchroman-4-one have shown notable activity against several fungal strains. Research into 3-azolyl-4-chromanone phenyl hydrazones, for example, revealed antifungal potential against Aspergillus niger. nih.gov Other studies on related scaffolds, such as coumarin derivatives, have also shown efficacy against Aspergillus species. The compound 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was found to inhibit both mycelial growth and conidia germination in these fungi. doaj.org

While direct data on the activity of 7-hydroxy-2,2-dimethylchroman-4-one against Botrytis cinerea is limited, various compounds containing related heterocyclic systems are known to inhibit its growth. semanticscholar.org The antifungal activity of chromone (B188151) derivatives is often dependent on the specific substitution patterns on the chromone ring. For instance, studies on a series of chromone-3-carbonitriles demonstrated fungicidal activity against multiple Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.govresearchgate.net

Table 1: Antifungal Activity of Selected Chromanone Analogues

Compound/Class Fungal Strain(s) Activity/Observation Reference(s)
3-Azolyl-4-chromanone phenyl hydrazones Aspergillus niger Exhibited antifungal potential. nih.gov
7-Hydroxy-6-nitro-2H-1-benzopyran-2-one Aspergillus spp. Inhibited mycelial growth and conidia germination. doaj.org
Chromone-3-carbonitriles Candida spp. Good antifungal activity with MICs from 5 to 50 µg/mL. nih.govresearchgate.net
(E)-benzylidene-chroman-4-one Candida spp. Fungicidal activity with MIC values from 62.5 to 1000 µg/mL. rsc.org
Inhibition of Fungal Enzymes (e.g., PGUs, VDACs)

The precise mechanism by which chromanone-based compounds exert their antifungal effects is an area of ongoing study. There is currently a lack of specific evidence demonstrating the direct inhibition of fungal polygalacturonases (PGUs) or voltage-dependent anion channels (VDACs) by 7-hydroxy-2,2-dimethylchroman-4-one or its close analogues.

However, research into the antifungal mode of action for the broader chromone class points toward other mechanisms. Studies on (E)-benzylidene-chroman-4-one, an analogue, suggest that its antifungal effect against Candida species likely occurs through action on the fungal plasma membrane. rsc.org This was inferred from experiments where the compound's minimum inhibitory concentration increased in the presence of exogenous ergosterol, a key component of the fungal cell membrane. rsc.org Furthermore, investigations into chromone-3-carbonitriles revealed that their activity against Candida albicans involves the inhibition of hyphal formation and biofilm development, which are critical virulence factors. researchgate.net Transcriptomic analysis of cells treated with 6-bromochromone-3-carbonitrile showed downregulation of genes essential for hyphal and biofilm formation. researchgate.net

Antiviral Activity

The antiviral potential of the chromanone scaffold has been identified through multiple lines of investigation. Specifically, 7-hydroxy-2,2-dimethyl-4-chromanone has been identified as an inhibitor of the Dendritic Cell-Specific Intercellular Adhesion Molecule 3-grabbing non-integrin (DC-SIGN). acs.org DC-SIGN is a C-type lectin receptor that is exploited by several viruses, including HIV and Ebola virus, to facilitate entry into host cells. The inhibitory concentration (IC₅₀) of this compound against DC-SIGN was reported to be 4.66 mM. acs.org

Furthermore, the broader 4H-chromen-4-one scaffold, which is the core structure of flavonoids, has been explored for its antiviral properties. Computational and in vitro studies have shown that certain flavonoids containing this scaffold can inhibit key viral enzymes. For example, isoginkgetin, a biflavonoid, demonstrated notable inhibitory potency against the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication, with an IC₅₀ value of 22.81 μM. This highlights the potential of the chromanone framework as a starting point for the development of novel antiviral agents.

Table 2: Antiviral Activity of 7-Hydroxy-2,2-dimethylchroman-4-one and an Analogue

Compound Target Activity/Observation Reference(s)
This compound DC-SIGN Receptor IC₅₀ = 4.66 mM acs.org
Isoginkgetin (Analogue) SARS-CoV-2 Main Protease (Mpro) IC₅₀ = 22.81 μM

Enzyme Inhibition

Beyond their antimicrobial and antiviral effects, chroman-4-one derivatives have been identified as potent inhibitors of specific human enzymes, demonstrating their potential for therapeutic applications in various diseases.

Sirtuin 2 (SIRT2) Selective Inhibition

Sirtuins are a class of NAD⁺-dependent deacylases that regulate numerous cellular processes and are considered important therapeutic targets for aging-related diseases, including neurodegeneration and cancer. acs.org Specifically, Sirtuin 2 (SIRT2) has emerged as a target of interest, and research has shown that chroman-4-ones can act as potent and selective inhibitors of this enzyme. acs.org

A series of studies has focused on synthesizing and evaluating substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors. nih.govnih.gov These investigations revealed key structure-activity relationships. High potency was associated with an alkyl chain of three to five carbons at the 2-position and the presence of larger, electron-withdrawing groups at the 6- and 8-positions of the chromanone ring. nih.govnih.gov The synthesized compounds displayed high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov This work has established the chroman-4-one scaffold as a promising starting point for developing novel and selective SIRT2 inhibitors for therapeutic use. nih.gov

Table 3: SIRT2 Inhibition by Potent Chroman-4-one Analogues

Compound SIRT2 IC₅₀ Selectivity Reference(s)
6,8-Dibromo-2-pentylchroman-4-one 1.5 μM High selectivity over SIRT1 and SIRT3 nih.gov
8-Bromo-6-chloro-2-pentylchroman-4-one 1.5 μM Potent inhibitor of SIRT2
Trisubstituted 2-alkyl-chroman-4-ones Low micromolar range Selective SIRT2 inhibitors

α-Glucosidase Inhibition

Analogues of 7-hydroxy-2,2-dimethylchroman-4-one have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. This positions the chroman-4-one scaffold as a structure of interest for potential antidiabetic applications. nih.gov Flavanones, which are 2-phenyl chroman-4-one derivatives, and other synthetic chromanone analogues have been reported for their potential to inhibit α-glucosidase. nih.gov

A natural product analogue, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, isolated from the plant Ageratina grandifolia, was found to exhibit inhibitory activity against yeast α-glucosidase. Furthermore, chromanone analogues derived from the seeds of Psoralea corylifolia have shown antidiabetic effects through the inhibition of α-glucosidase.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative and neuropsychiatric disorders. nih.gov The 4-chromanone (B43037) scaffold has been a focus of research for developing potent and selective MAO inhibitors. nih.gov

Studies have identified numerous 4-chromanone derivatives as high-potency, specific inhibitors of the MAO-B isoform. nih.gov For instance, a 2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivative, which is a type of chromanone, was identified as a potent MAO-B inhibitor with an IC₅₀ value in the nanomolar range (4 to 11 nM). nih.govresearchgate.net In a broad screening, 28 different submicromolar MAO-B inhibitors from the 4-chromanone class were reported. nih.gov

Furthermore, hybrid molecules incorporating the chromanone structure have shown significant potential. A series of chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were developed, with the most effective compound, C10, displaying excellent, balanced inhibitory activity against both acetylcholinesterase and MAO-B. ucl.ac.uk

Table 1: Monoamine Oxidase (MAO) Inhibition by Chromanone Analogues

Compound/Analogue Type Target IC₅₀ Value Selectivity Reference
Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10) MAO-B 0.41 ± 0.04 µM - ucl.ac.uk
2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivative MAO-B 4 - 11 nM - nih.govresearchgate.net
Chalcone-chromone hybrid (HC4) MAO-B 0.040 µM SI = 50.40 researchgate.net
Chalcone-chromone hybrid (HF4) MAO-A 0.046 µM SI = 0.59 researchgate.net

IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B).

Akt Enzyme Binding

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence or research investigating the binding affinity or interaction between 7-hydroxy-2,2-dimethylchroman-4-one or its close analogues and the Akt enzyme.

Modulation of Receptor Function

The interaction of chromanone analogues with various G protein-coupled receptors has been explored, particularly in the context of neuropsychopharmacology.

Dopamine (B1211576) Receptor Affinity (D₂, D₃)

Research into the affinity of chroman-4-one derivatives for dopamine D₂ and D₃ receptors is limited. However, studies on the closely related chromen-2-one (coumarin) scaffold have provided some insights. A series of chromen-2-one derivatives were discovered to have a selective affinity for the dopamine D₄ receptor subtype. nih.gov Several of these compounds demonstrated high affinity for the D₄ receptor, with Kᵢ values below 20 nM, and exhibited over 100-fold selectivity for D₄ compared to D₂L receptors. nih.gov While these compounds are antagonists at the D₄ receptor, the data suggests that the broader benzopyranone scaffold can be tailored to interact with specific dopamine receptor subtypes. nih.gov

Serotonin (B10506) Receptor Affinity (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)

Analogues built on the chroman and chromen-2-one (coumarin) frameworks have shown significant interactions with serotonin receptors.

Alniditan, a compound with a chroman (dihydro-2H-chromen) core, acts as a selective serotonin 5-HT₁B and 5-HT₁D receptor full agonist. wikipedia.org It also functions as a full agonist at the 5-HT₁ₐ receptor to a lesser extent, but it is notably inactive at the 5-HT₂ₐ receptor. wikipedia.org

In a different chemical series, derivatives of 7-hydroxycoumarin (a chromen-2-one) featuring an arylpiperazinyl fragment have been synthesized and evaluated for their receptor affinity. These analogues have demonstrated high, often nanomolar, affinity for 5-HT₁ₐ receptors. The length of the linker chain between the coumarin core and the piperazine (B1678402) moiety was found to be a critical determinant of this affinity.

Alpha-1 (α₁) Receptor Affinity

Following a thorough search of scientific databases and literature, no studies were found that investigate or report on the binding affinity of 7-hydroxy-2,2-dimethylchroman-4-one or its analogues for the alpha-1 (α₁) adrenergic receptor.

Histamine (B1213489) H1 Receptor Affinity

The histamine H1 receptor is a G protein-coupled receptor that plays a crucial role in allergic reactions. nih.gov Antagonists of this receptor, commonly known as antihistamines, are widely used to treat conditions like allergic rhinitis and dermatitis. nih.gov These drugs are categorized into first and second generations, with the latter generally having fewer sedative side effects due to lower brain penetration. nih.gov

The binding affinity of a ligand to its receptor is a key determinant of its efficacy and is defined by the equilibrium dissociation constant (Kd), which is the ratio of the dissociation rate constant (koff) to the association rate constant (kon). nih.gov Recent studies have highlighted the importance of a long residence time (1/koff) at the H1 receptor for the prolonged action of second-generation antihistamines. nih.gov The binding process is also governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG°), which is related to changes in enthalpy (ΔH°) and entropy (ΔS°). nih.gov It has been observed that second-generation antihistamines tend to bind to the H1 receptor with a greater contribution from entropy compared to first-generation compounds. nih.gov

The structure of the human histamine H1 receptor reveals a binding pocket for ligands. A section of the second extracellular loop (ECL2), located at the entrance to this pocket, is particularly important for ligand interaction. nih.gov

DC-SIGN Inhibition

Currently, there is no publicly available research specifically detailing the DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) inhibition activity of 7-hydroxy-2,2-dimethylchroman-4-one.

Other Biological Activities

While direct studies on the leishmanicidal properties of 7-hydroxy-2,2-dimethylchroman-4-one are not available, research on related chromenone derivatives suggests potential in this area. For instance, various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and investigated for their antimicrobial activities. nih.govmdpi.com These studies provide a basis for exploring the potential of the broader chromenone scaffold in developing new antileishmanial agents.

The chromanone scaffold is a promising area for the development of new anti-diabetic drugs. nih.gov Naturally occurring flavonoids and related compounds containing the chroman-4-one structure have shown potential in managing diabetes mellitus by inhibiting various targets. nih.gov

In silico studies on 6-substituted 3-formyl chromone derivatives have indicated their potential as anti-diabetic agents. researchgate.net Molecular docking studies revealed that these compounds can have a strong binding affinity to proteins relevant to diabetes. researchgate.net For example, 6-isopropyl-3-formyl chromone demonstrated a higher binding affinity for insulin-degrading enzyme (IDE) than the standard drug dapagliflozin. researchgate.net

Furthermore, derivatives of benzylidene-4-chromanone have been identified as potential leads for developing novel α-glucosidase inhibitors. nih.gov Structure-activity relationship (SAR) studies suggest that substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone core can lead to effective anti-diabetic compounds. nih.gov

Table 1: Investigated Chromone Derivatives and their Potential Anti-Diabetic Activity

Compound/Derivative Class Investigated Activity/Target Key Findings
6-substituted 3-formyl chromone derivatives In silico anti-diabetic potential Strong binding affinity to proteins like IDE. researchgate.net
6-isopropyl-3-formyl chromone Binding affinity for IDE Higher affinity than dapagliflozin. researchgate.net
Benzylidene-4-chromanone derivatives α-glucosidase inhibition Identified as potential lead compounds. nih.gov
(2S)-7-methoxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-2-(4-hydroxyphenyl)chroman-4-one DGAT, PTP1B, and α-glucosidase inhibition Exhibited good antidiabetic effect. nih.gov
(2S)-4'-hydroxyl-7-hydroxymethylene-6-(2'',3''-epoxy-3''-methylbutyl)flavanone DGAT, PTP1B, and α-glucosidase inhibition Showed good antidiabetic effect. nih.gov
Bavachinone B DGAT, PTP1B, and α-glucosidase inhibition Demonstrated good antidiabetic effect. nih.gov

A series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which are analogues of the core structure, have been synthesized and evaluated for their antihypertensive activity. nih.gov These studies were conducted in conscious deoxycorticosterone acetate (B1210297) (DOCA)/saline-treated hypertensive rats. nih.gov

The research indicated that optimal blood pressure-lowering activity was associated with specific structural features. nih.gov A strong electron-withdrawing group at the 6-position, combined with a pyrrolidino or piperidino group at the 4-position, was found to be beneficial. nih.gov Notably, the 7-nitro-4-pyrrolidine analogue also showed significant antihypertensive activity. nih.gov These compounds act as direct vasodilators, with efficacy comparable to established drugs like hydralazine (B1673433) and nifedipine. nih.gov

Sickle cell disease (SCD) is a genetic disorder caused by a mutation in the β-globin gene of hemoglobin, leading to the formation of sickle hemoglobin (HbS). mdpi.com Under low oxygen conditions, HbS polymerizes, causing red blood cells to become rigid and sickle-shaped, which can lead to various complications. iiardjournals.orgnih.gov

One therapeutic strategy for SCD is to pharmacologically stabilize the oxygenated state of HbS, thereby increasing its oxygen affinity and inhibiting polymerization. nih.gov Flavonoids, a class of plant-derived polyphenols, have shown promise in this area due to their antioxidant and hemoglobin-modifying properties. iiardjournals.org

The compound 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, a flavonoid with a similar chromenone core, has been investigated for its potential to stabilize hemoglobin and reduce HbS polymerization. iiardjournals.org Its ability to scavenge reactive oxygen species is also beneficial, as oxidative stress is a key factor in the pathology of SCD. iiardjournals.org Computational screening of analogues of this compound is being explored to identify molecules with enhanced efficacy. iiardjournals.org

Natural Occurrence and Isolation of 7 Hydroxy 2,2 Dimethylchroman 4 One Derivatives

Distribution in Plant Genera and Fungal Species

Chromanones and their derivatives are secondary metabolites that have been identified in various plant families and fungal species. These compounds often coexist with other flavonoids and polyphenols, contributing to the chemical diversity of the producing organism. researchgate.netresearchgate.netresearchgate.net

Plant Genera:

Derivatives of chroman-4-one are known to occur in several plant genera. For instance, the genus Eriosema is a rich source of flavonoids, including various flavanones and their pyrano derivatives. researchgate.netnih.gov Phytochemical studies of Eriosema chinense have led to the isolation of a diverse array of flavonoids from its roots. nih.gov Similarly, plants from the genus Dysophylla, such as Dysophylla stellata, are known to produce chromones like stellatin, which shares the core benzopyranone structure. ontosight.aipsu.edu While direct isolation of 7-hydroxy-2,2-dimethylchroman-4-one from these genera has not been explicitly reported, the presence of a wide variety of structurally related flavonoids suggests they are plausible, yet unconfirmed, sources.

Fungal Species:

The fungal kingdom is another significant reservoir of chromanone derivatives. Endophytic fungi, in particular, have been a fruitful area of discovery for novel bioactive compounds. bohrium.com A notable example is the isolation of 2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one from the fungus Pseudopestalotiopsis sp. nih.gov This compound is a close structural analog of 7-hydroxy-2,2-dimethylchroman-4-one. Furthermore, two new chroman-4-one derivatives, penicichromanone A and B, have been isolated from the endophytic fungus Penicillium chrysogenum. bohrium.com Various other fungi, including species of Aspergillus and Penicillium, are known to produce a wide range of chromones and chromanones. researchgate.net

Biological SourceGenus/SpeciesRelated Compound(s) Isolated
FungusPseudopestalotiopsis sp.2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one
FungusPenicillium chrysogenumPenicichromanone A and B
PlantEriosema chinenseVarious flavonoids and pyrano derivatives
PlantDysophylla stellataStellatin (a chromone)

Isolation Methodologies from Natural Sources

The isolation of 7-hydroxy-2,2-dimethylchroman-4-one and its derivatives from natural sources involves the extraction of the raw biological material with suitable solvents, followed by purification using one or more chromatographic techniques. The choice of method depends on the polarity and stability of the target compound, as well as the complexity of the initial extract.

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel. orgsyn.orgchromtech.com This technique is well-suited for the initial fractionation of crude plant or fungal extracts to isolate compounds of medium polarity like chromanones. scribd.combiotage.com

A typical flash chromatography procedure for the isolation of a chromanone from a crude extract would involve the following steps:

Sample Preparation: The crude extract is often pre-adsorbed onto a small amount of silica gel to ensure even loading onto the column. orgsyn.org

Column Packing: A glass column is packed with silica gel (typically 230-400 mesh) as the stationary phase. commonorganicchemistry.com

Elution: A solvent system of increasing polarity (a gradient) is passed through the column to elute the compounds based on their affinity for the stationary phase. For chromanones, a common solvent system is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727). commonorganicchemistry.comrochester.edu

Fraction Collection: The eluent is collected in fractions, which are then analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

Preparative Thin-Layer Chromatography (PTLC) is a purification technique used for the separation of small quantities of material (typically less than 100 mg). biotage.com It operates on the same principles as analytical TLC but utilizes thicker silica gel plates to accommodate larger sample loads.

The process for isolating a chromanone derivative using PTLC would generally be:

Sample Application: The partially purified fraction containing the chromanone is dissolved in a minimal amount of a volatile solvent and applied as a narrow band near the bottom of the PTLC plate. biotage.com

Development: The plate is placed in a sealed chamber containing a suitable mobile phase, such as a mixture of methanol, chloroform (B151607), and hexane. d-nb.info The solvent moves up the plate by capillary action, separating the components of the sample.

Visualization and Isolation: The separated bands are visualized under UV light. researchgate.net The band corresponding to the desired compound is marked, and the silica gel from that area is scraped off the plate. The compound is then eluted from the silica gel with a polar solvent, such as ethanol (B145695) or ethyl acetate. d-nb.info

Conventional silica gel column chromatography is a fundamental and widely used technique for the purification of natural products. uvic.calongdom.org It relies on the differential adsorption of compounds onto the polar silica gel stationary phase as a nonpolar mobile phase is passed through the column. uvic.ca

A general procedure for the purification of a chromanone using silica gel column chromatography involves:

Column Preparation: A glass column is packed with a slurry of silica gel in a nonpolar solvent. uvic.ca

Sample Loading: The extract or fraction is loaded onto the top of the silica gel bed.

Elution: A series of solvents or a solvent gradient of increasing polarity is used to elute the compounds. For chromanones, typical solvent systems include mixtures of hexane and ethyl acetate or chloroform and methanol. researchgate.net

Fraction Analysis: Fractions are collected and analyzed by TLC to identify and combine those containing the pure compound.

Chromatographic TechniqueStationary PhaseTypical Mobile Phase for ChromanonesKey Principle
Flash Chromatography (FC)Silica Gel (230-400 mesh)Gradient of Ethyl Acetate in HexaneRapid separation under moderate pressure
Preparative Thin-Layer Chromatography (PTLC)Silica Gel on glass plate (thicker layer)Methanol/Chloroform/Hexane mixturesSeparation on a plate, followed by scraping and elution
Silica Gel Column Chromatography (CC)Silica GelHexane/Ethyl Acetate or Chloroform/Methanol gradientsDifferential adsorption and elution by gravity flow

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix, thereby avoiding irreversible adsorption of the sample. researchgate.netnih.gov This technique is particularly advantageous for the separation of polar compounds and has been successfully applied to the isolation of chromones from plant extracts. nih.govresearchgate.net

The HSCCC process involves:

Solvent System Selection: A suitable two-phase solvent system is chosen where the target compound has an appropriate partition coefficient (K). For chromones, solvent systems such as chloroform-methanol-water or ethyl acetate-n-propanol-water have been employed. nih.govscielo.br

Equilibration and Separation: The HSCCC instrument is filled with the stationary phase, and the mobile phase containing the sample is then pumped through the coiled column. The rotation of the column creates a strong centrifugal force that retains the stationary phase while allowing for efficient partitioning of the sample components between the two phases.

Fraction Collection and Analysis: The eluent is continuously monitored, and fractions are collected and analyzed by HPLC to determine the purity of the isolated compounds.

Reversed-phase chromatography is a powerful technique for the separation and purification of moderately polar to nonpolar compounds. phcog.comnih.govyoutube.com In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like methanol or acetonitrile). nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used as a final purification step to obtain highly pure chromanone derivatives. The methodology includes:

Column and Mobile Phase Selection: A C18 column is commonly used. The mobile phase is typically a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water, which may be acidified with formic or acetic acid to improve peak shape. phcog.com

Injection and Elution: A solution of the partially purified compound is injected into the HPLC system, and the components are separated based on their hydrophobic interactions with the stationary phase.

Detection and Collection: Compounds are detected as they elute from the column, typically using a UV detector. The peak corresponding to the target chromanone is collected.

Identification of Novel Homoisoflavonoids

Homoisoflavonoids represent a unique subclass of flavonoids characterized by an additional carbon atom that forms a C3 unit between the B and C rings of the isoflavonoid (B1168493) skeleton. tandfonline.com These compounds are predominantly found in the plant family Fabaceae. tandfonline.comresearchgate.net Recent phytochemical investigations have led to the discovery of several novel homoisoflavonoids, expanding the known diversity of this class of natural products.

From the seeds of Caesalpinia pulcherrima, four new homoisoflavonoids have been isolated and identified. tandfonline.com Their structures were determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and their absolute configurations were established through electronic circular dichroism. tandfonline.com The identified compounds are:

7-hydroxy-3-[hydroxy(4′-methoxyphenyl)methyl]-benzopyran-4-one (1) tandfonline.com

(3R)-7,8-dihydroxy-3-(4′-methoxybenzyl)-chroman-4-one (2) tandfonline.com

7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-chroman-4-one (3) tandfonline.com

7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-benzopyran-4-one (4) tandfonline.com

Further research on Sappan lignum, the heartwood of Caesalpinia sappan, has yielded three unprecedented homoisoflavonoids named sappanumols A–C (1–3). acs.orgnih.gov The elucidation of their complex structures was achieved through comprehensive spectroscopic analysis and electronic circular dichroism (ECD) computation methods. acs.orgnih.gov Sappanumol A is the first identified 6/6/8/5 tetracyclic protosappanin-type homoisoflavonoid, while sappanumol B possesses a novel 6/5/8 tricyclic system. acs.org Sappanumol C is distinguished by an unprecedented 6/6/7 tricyclic skeleton. acs.org

Another study on Caesalpinia sappan led to the isolation of a new minor 3,4-di-O-substituted homoisoflavonoid, 3',4-di-O-methylepisappanol. nih.gov Its structure was determined as (3R,4R)-3,7-dihydroxy-3-(3'-methoxy-4'-hydroxybenzyl)-4-methoxychroman through various spectroscopic analyses. nih.gov

These discoveries highlight the chemical diversity of homoisoflavonoids and the potential of plants in the Caesalpinia genus as a rich source of novel natural products. tandfonline.comresearchgate.net The isolation and characterization of these new compounds contribute significantly to the field of phytochemistry.

Role of Chromanones in Plant Life Cycle and Protection

Chromanones, a class of oxygen-containing heterocyclic compounds ubiquitous in the plant kingdom, play a multifaceted role in the life cycle and defense mechanisms of plants. nih.govacs.org These compounds are involved in various physiological processes, including the regulation of growth, control of respiration and photosynthesis, morphogenesis, and even sex determination. nih.gov Their presence is crucial for ensuring successful pollination and reproduction. nih.gov

One of the most significant functions of chromanones in plants is their role in protection. nih.gov They provide a defense against a variety of biotic and abiotic stresses. For instance, chromanones contribute to the plant's resistance against fungal pathogens. nih.gov They also offer protection from the damaging effects of ultraviolet (UV) radiation. nih.gov

The protective properties of chromanones are linked to their diverse biological activities, including antifungal, antibacterial, and antiviral properties. mdpi.com Research has shown that derivatives of 4-chromanone (B43037) can induce plant immunity against viral diseases, such as the cucumber mosaic virus (CMV) in passion fruit (Passiflora spp.). mdpi.com These compounds can enhance the plant's resistance by targeting crucial plant hormone signal transduction pathways, like the abscisic acid (ABA) signaling pathway. mdpi.com

In essence, chromanones are integral to a plant's ability to grow, reproduce, and defend itself from a variety of environmental threats. nih.gov

Preclinical and Pharmacological Assessment

ADME (Absorption, Distribution, Metabolism, Excretion) Investigations

Detailed in vitro or in vivo studies on the absorption, distribution, metabolism, and excretion (ADME) of 7-hydroxy-2,2-dimethylchroman-4-one are not extensively documented in the available scientific literature. Preclinical drug development heavily relies on understanding the ADME properties of a compound to predict its pharmacokinetic profile and potential for clinical success. nih.govuni-konstanz.de Such studies for this specific chromanone derivative have not been published.

Pharmacokinetic Profiling

Comprehensive pharmacokinetic profiling of 7-hydroxy-2,2-dimethylchroman-4-one in animal models is not described in the current body of scientific literature. Pharmacokinetic studies are crucial for determining parameters such as bioavailability, half-life, and clearance, which are essential for evaluating a compound's therapeutic potential. nih.govnih.gov While pharmacokinetic data exists for other chromanone derivatives and similar heterocyclic compounds, this information cannot be extrapolated to 7-hydroxy-2,2-dimethylchroman-4-one. biorxiv.org

Cytotoxicity and Safety Evaluation

In the broader context of chromanone derivatives, various studies have investigated their cytotoxic effects. For instance, certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated a high degree of cytotoxic activity. nih.govresearchgate.net Similarly, novel derivatives of 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties have been synthesized and evaluated for their cytotoxic potential against several human cancer cell lines, with some analogues showing significant activity. nih.gov However, it is crucial to note that these findings are not directly applicable to 7-hydroxy-2,2-dimethylchroman-4-one.

General safety classifications from regulatory bodies provide a preliminary indication of potential hazards. For instance, GHS hazard statements for this compound may exist, but these are predictive and not a substitute for thorough experimental safety evaluation.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The 7-hydroxy-2,2-dimethylchroman-4-one core is a versatile starting point for the synthesis of new chemical entities with diverse biological activities. Researchers have successfully used this scaffold to create complex molecules with potential applications as antidiabetic, anticancer, antioxidant, and anti-inflammatory agents. researchgate.net A key strategy involves the synthesis of derivatives through methods like microwave-assisted synthesis, which allows for the creation of extensive libraries of new compounds with high efficiency. researchgate.netresearchgate.net

Examples of novel agents developed from this scaffold include:

Chroman-4-one Fused Benzofurans: These compounds are synthesized via the cyclization of corresponding chalcones and have shown notable antimicrobial properties. researchgate.net

Spiro[chromane-2,4′-piperidine]-4(3H)-one Analogs: This class of compounds has been a focus of significant research, yielding molecules with therapeutic potential in pre-clinical investigations. researchgate.net

Hybrid Molecules: A modern approach involves creating hybrid compounds that combine the chromanone structure with other pharmacophores to target multiple disease pathways simultaneously. For instance, chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids have been developed as potential multi-target agents for the treatment of Alzheimer's disease. ucl.ac.uk

These synthetic explorations have led to derivatives with promising activities, such as potent quorum sensing (QS) inhibitors designed to combat bacterial pathogenesis and compounds with significant cytotoxic activity against various cancer cell lines. researchgate.netnih.gov

Optimization of Lead Compounds

Once a promising "lead compound" is identified, its structure is systematically modified to enhance its therapeutic properties. This process, known as lead optimization, relies heavily on understanding the structure-activity relationship (SAR)—how specific chemical changes to the molecule's core affect its biological activity. nih.govnih.gov For the chroman-4-one scaffold, SAR studies have shown that substitutions at the C-2, C-3, C-6, and C-7 positions are particularly important for modulating function. nih.gov

Key optimization strategies include:

Bioisosteric Replacement: This technique involves replacing one functional group with another that has similar physical or chemical properties to improve the compound's potency or metabolic profile. For example, replacing a carboxyl group or introducing electron-withdrawing groups like fluorine has been shown to increase the antimicrobial activity of some derivatives. researchgate.net

Functional Group Modification: The addition of specific chemical moieties can fine-tune a compound's activity. Attaching methoxyphenyl or benzylidene groups to the chromanone ring has been shown to yield compounds with significant antioxidant or antidiabetic properties. nih.gov Molecular docking studies help predict how these changes will affect the binding of the compound to its target protein, guiding the synthesis of more effective molecules. researchgate.net

Table 1: Biological Activities of Chroman-4-one Derivatives

Derivative Class Biological Activity Research Finding Citation
Chroman-4-one Fused Benzofurans Antimicrobial Showed excellent inhibition against S. aureus, with activity comparable to ampicillin (B1664943). researchgate.net
Spirochromanone Derivatives Antioxidant, Anti-inflammatory Certain spirochromanones exhibited antioxidant activity on par with ascorbic acid. researchgate.net
Benzylidene-4-chromanones Antidiabetic, Antioxidant Demonstrated potential as α-glucosidase inhibitors and potent antioxidants. nih.gov
Chromanone-tetrahydropyridin Hybrids Neuroprotective Acted as dual inhibitors of AChE and MAO-B for potential Alzheimer's treatment. ucl.ac.uk
7-hydroxy-4-phenylchromen-2-one-linked Triazoles Anticancer Showed potent cytotoxic activity against human cancer cell lines, inducing apoptosis. nih.gov

Exploration of Enhanced Efficacy and Bioavailability

A central goal in drug development is to improve a compound's efficacy (its ability to produce a therapeutic effect) and its bioavailability (the extent and rate at which it enters the bloodstream). For derivatives of 7-hydroxy-2,2-dimethylchroman-4-one, research focuses on chemical modifications that enhance these properties. The optimization strategies described previously, such as creating hybrid molecules and employing bioisosteric replacements, are fundamental to this effort. researchgate.netucl.ac.uknih.gov

Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a lead compound is crucial for its success as a drug. nih.gov Synthetic strategies are often chosen to enhance these characteristics. For example, the development of chromanone hybrids for Alzheimer's disease was shown to improve cognitive behaviors in animal models more effectively than existing drugs like donepezil, suggesting enhanced efficacy. ucl.ac.uk Furthermore, advanced synthetic techniques like microwave-assisted synthesis can accelerate the production of a wide range of derivatives, allowing for more rapid screening and identification of compounds with superior efficacy and drug-like properties. researchgate.netresearchgate.net

Targeting Specific Disease Mechanisms

The therapeutic potential of 7-hydroxy-2,2-dimethylchroman-4-one derivatives is rooted in their ability to interact with specific biological targets involved in disease processes. By designing molecules that inhibit key enzymes or receptors, researchers can develop treatments that act on the underlying cause of a condition.

Specific molecular targets identified for chroman-4-one derivatives include:

Dendritic Cell-Specific Intercellular Adhesion Molecule 3 (DC-SIGN): 7-hydroxy-2,2-dimethyl-4-chromanone itself has been identified as an inhibitor of DC-SIGN, a receptor on immune cells, suggesting its potential use in treating inflammatory conditions. medchemexpress.com

Bacterial Quorum Sensing (QS): Novel analogs have been designed to inhibit the QS communication mechanism in bacteria like S. aureus. researchgate.net Molecular docking studies confirmed that these compounds bind effectively to key proteins in this pathway, representing a strategy to overcome antibiotic resistance. researchgate.net

Metabolic Enzymes: Derivatives have been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two enzymes implicated in diabetes. nih.gov This makes the chromanone scaffold a promising lead for the development of new antidiabetic drugs. nih.gov

Neurodegenerative Enzymes: In the context of Alzheimer's disease, chromanone hybrids have been engineered to be dual-binding inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's progression. ucl.ac.uk

Table 2: Molecular Targets of Chroman-4-one Derivatives

Molecular Target Therapeutic Area Disease Mechanism Citation
DC-SIGN Immunology / Inflammation C-type lectin receptor on macrophages and dendritic cells. medchemexpress.com
Quorum Sensing (e.g., S. aureus 4-pql protein) Infectious Disease Bacterial communication pathway involved in pathogenesis. researchgate.net
PTP1B, α-glucosidase Metabolic Disease Enzymes involved in glucose metabolism and insulin (B600854) signaling. nih.gov
Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) Neurodegenerative Disease Enzymes linked to the cholinergic hypothesis and neuroinflammation in Alzheimer's. ucl.ac.uk

Q & A

Q. What are the common synthetic routes for 7-hydroxy-2,2-dimethylchroman-4-one, and how do reaction conditions affect yield?

The compound is synthesized via acid-catalyzed cyclocondensation of resorcinol derivatives with 3,3-dimethylacrylic acid. Microwave-assisted methods using methanesulfonic acid and P₂O₅ as catalysts achieve high yields (98% under optimized conditions). Key steps include controlling reaction time, temperature, and stoichiometric ratios of reactants. For example, using procedure "c" (microwave irradiation at 100°C for 10 minutes) yields 64% of the target chromanone, while prolonged heating reduces byproduct formation .

Q. Which spectroscopic techniques are employed to characterize 7-hydroxy-2,2-dimethylchroman-4-one?

Structural confirmation relies on NMR (¹H and ¹³C), IR, and mass spectrometry. For instance, ¹H NMR typically shows a singlet for the two methyl groups at δ 1.40 ppm and a deshielded hydroxyl proton around δ 10.5 ppm. Elemental analysis and HPLC purity assessments (≥95%) are critical for validating synthetic batches, as noted in chalcone cyclization studies .

Advanced Research Questions

Q. How does the substitution pattern on the chromanone core influence receptor binding affinities in CNS drug development?

The 7-hydroxy-2,2-dimethylchroman-4-one scaffold acts as a privileged structure in designing multi-receptor antipsychotics. Substituents like arylpiperazines at the 3-position modulate selectivity for 5-HT₁A/5-HT₂A over D₂ receptors. For example, fluorophenylpiperazine derivatives (e.g., compound 6a) exhibit moderate 5-HT₁A affinity (Ki = 42 nM) but negligible D₂ binding, highlighting the role of electronic and steric effects in SAR .

Q. How can researchers address contradictions in reported biological activities across different studies?

Discrepancies in bioactivity (e.g., CNS receptor binding vs. antiplatelet effects) may arise from assay conditions, purity, or structural analogs. To resolve these, researchers should:

  • Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Validate compound identity via spectroscopic cross-checks.
  • Compare results with structurally distinct analogs (e.g., 6-acetyl-2,2-dimethylchroman-4-one, which lacks CNS activity but inhibits platelet aggregation) .

Q. What strategies optimize microwave-assisted synthesis parameters for scaled production?

Scaling requires balancing energy input and reaction homogeneity. Key parameters include:

  • Power : 300–500 W for uniform heating.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
  • Catalyst loading : P₂O₅ at 1.2 equivalents minimizes side reactions. Pilot studies show that iterative optimization increases isolated yields from 64% to 89% in multi-gram syntheses .

Q. What computational methods predict the compound's interactions with 5-HT and D₂ receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. For example, the chromanone core forms hydrogen bonds with 5-HT₁A residues Tyr390 and Asp116, while the dimethyl group stabilizes hydrophobic contacts. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

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Feasible Synthetic Routes

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7-Hydroxy-2,2-dimethyl-4-chromanone
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7-Hydroxy-2,2-dimethyl-4-chromanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.